molecular formula C12H10FeO4 B12061427 1,1'-Biscarboxylferrocene

1,1'-Biscarboxylferrocene

Cat. No.: B12061427
M. Wt: 274.05 g/mol
InChI Key: ISVVAJYTLASNEJ-UHFFFAOYSA-N
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Description

1,1’-Biscarboxylferrocene, also known as 1,1’-Ferrocenedicarboxylic acid, is an organometallic compound with the molecular formula C12H10FeO4. It consists of a ferrocene core with two carboxyl groups attached to the cyclopentadienyl rings. This compound is known for its stability and unique redox properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Biscarboxylferrocene can be synthesized through several methods. One common approach involves the oxidation of ferrocene with potassium permanganate in an alkaline medium, followed by acidification to yield the desired product. Another method includes the reaction of ferrocene with carbon dioxide under high pressure and temperature in the presence of a catalyst .

Industrial Production Methods: Industrial production of 1,1’-Biscarboxylferrocene typically involves large-scale oxidation processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques further enhances the production efficiency .

Chemical Reactions Analysis

Types of Reactions: 1,1’-Biscarboxylferrocene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,1’-Biscarboxylferrocene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,1’-Biscarboxylferrocene involves its ability to interact with metal ions and form coordination complexes. The carboxyl groups act as ligands, binding to metal ions and facilitating various chemical transformations. This interaction can lead to the formation of stable complexes that undergo further reactions, contributing to the compound’s versatility in different applications .

Comparison with Similar Compounds

Uniqueness: 1,1’-Biscarboxylferrocene is unique due to its dual carboxyl functional groups, which provide enhanced reactivity and versatility compared to similar compounds. This dual functionality allows for the formation of more complex structures and coordination complexes, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C12H10FeO4

Molecular Weight

274.05 g/mol

InChI

InChI=1S/2C6H5O2.Fe/c2*7-6(8)5-3-1-2-4-5;/h2*1-4H,(H,7,8);

InChI Key

ISVVAJYTLASNEJ-UHFFFAOYSA-N

Canonical SMILES

C1=C[CH]C(=C1)C(=O)O.C1=C[CH]C(=C1)C(=O)O.[Fe]

Origin of Product

United States

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